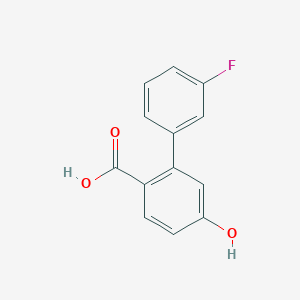![molecular formula C13H18BrNO2 B12075892 1-[2-(4-Bromophenoxy)ethyl]piperidin-3-ol](/img/structure/B12075892.png)
1-[2-(4-Bromophenoxy)ethyl]piperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Bromophenoxy)ethyl]piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the bromophenoxy group and the piperidin-3-ol moiety makes this compound interesting for various chemical and biological applications.
Métodos De Preparación
The synthesis of 1-[2-(4-Bromophenoxy)ethyl]piperidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromophenol and piperidine.
Reaction Conditions: The reaction between 4-bromophenol and an appropriate alkylating agent, such as 2-chloroethylamine, under basic conditions, leads to the formation of the intermediate 2-(4-bromophenoxy)ethylamine.
Cyclization: The intermediate undergoes cyclization with piperidine under controlled conditions to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
1-[2-(4-Bromophenoxy)ethyl]piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidin-3-ol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom, leading to the formation of a dehalogenated product.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups, using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
1-[2-(4-Bromophenoxy)ethyl]piperidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-Bromophenoxy)ethyl]piperidin-3-ol involves its interaction with specific molecular targets and pathways. The bromophenoxy group may interact with cellular receptors or enzymes, leading to modulation of biological processes. The piperidin-3-ol moiety may enhance the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
1-[2-(4-Bromophenoxy)ethyl]piperidin-3-ol can be compared with other similar compounds, such as:
1-[2-(3-Bromophenoxy)ethyl]piperidin-4-ol: This compound has a similar structure but differs in the position of the bromine atom and the hydroxyl group.
1-[2-(4-Chlorophenoxy)ethyl]piperidin-3-ol: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.
1-[2-(4-Methoxyphenoxy)ethyl]piperidin-3-ol: This compound has a methoxy group instead of a bromine atom, which may influence its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C13H18BrNO2 |
|---|---|
Peso molecular |
300.19 g/mol |
Nombre IUPAC |
1-[2-(4-bromophenoxy)ethyl]piperidin-3-ol |
InChI |
InChI=1S/C13H18BrNO2/c14-11-3-5-13(6-4-11)17-9-8-15-7-1-2-12(16)10-15/h3-6,12,16H,1-2,7-10H2 |
Clave InChI |
OLSCJCVAWFFZOL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)CCOC2=CC=C(C=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)-1,3,5-triazin-2-one](/img/structure/B12075820.png)
![6-(1-Hydroxyethyl)-3-[2-[[[(4-nitrophenyl)methoxy-oxomethyl]amino]methylideneamino]ethylthio]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12075827.png)



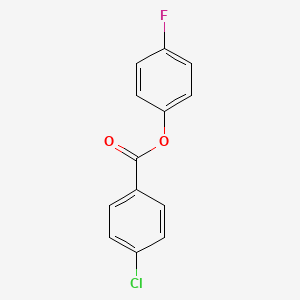
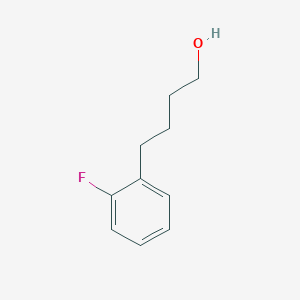
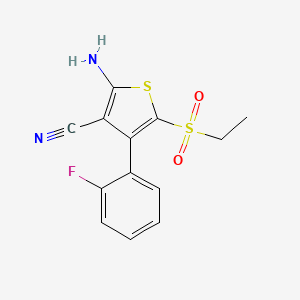

![(2R)-3-{[(2,4-dimethoxyphenyl)methyl]amino}propane-1,2-diol](/img/structure/B12075873.png)

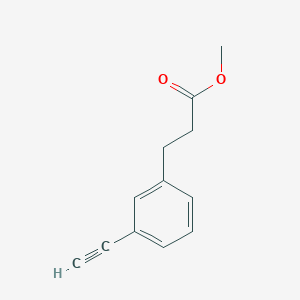
![N-Cyclopropyl-4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B12075884.png)
